1-(Cyclopropylmethoxy)-3-nitro-benzene
Description
1-(Cyclopropylmethoxy)-3-nitro-benzene is an aromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at the meta-position and a cyclopropylmethoxy (-OCH₂C₃H₅) group at the para-position. The cyclopropylmethoxy moiety introduces steric bulk and conformational rigidity, while the nitro group acts as a strong electron-withdrawing group (EWG), influencing the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-3-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXXWGOVYMJVPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethoxy)-3-nitro-benzene typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Formation of Cyclopropylmethanol: Cyclopropylmethanol is synthesized by the reaction of cyclopropylmethyl bromide with sodium hydroxide in an aqueous medium.
Etherification: The final step involves the etherification of nitrobenzene with cyclopropylmethanol in the presence of a base such as potassium carbonate to yield 1-(Cyclopropylmethoxy)-3-nitro-benzene.
Industrial Production Methods
Industrial production of 1-(Cyclopropylmethoxy)-3-nitro-benzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethoxy)-3-nitro-benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The cyclopropylmethoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 1-(Cyclopropylmethoxy)-3-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Corresponding carbonyl compounds.
Scientific Research Applications
1-(Cyclopropylmethoxy)-3-nitro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethoxy)-3-nitro-benzene involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the cyclopropylmethoxy group can influence the compound’s binding affinity and specificity towards biological targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 1-(Cyclopropylmethoxy)-3-nitro-benzene and its analogs:
Electronic and Steric Effects
- Nitro Group vs. Trifluoromethyl : The nitro group in 1-(Cyclopropylmethoxy)-3-nitro-benzene strongly deactivates the benzene ring, making it less reactive toward electrophilic substitution compared to the trifluoromethyl analog, which exhibits moderate electron withdrawal but higher lipophilicity .
- Cyclopropylmethoxy vs. For example, 1-(2-Cyclopropylethynyl)-3-methoxybenzene () leverages its ethynyl group for conjugation, whereas the bulkier cyclopropylmethoxy may limit such applications .
Physicochemical Properties
- Solubility : The nitro group enhances polarity, but the cyclopropylmethoxy moiety’s hydrophobicity likely reduces aqueous solubility compared to 1-Chloro-3-nitrobenzene. The trifluoromethyl analog () is markedly more lipophilic, favoring membrane permeability in drug candidates .
- Thermal Stability : Nitro groups generally confer sensitivity to heat and shock, necessitating careful handling (e.g., 1-Chloro-3-nitrobenzene in ). The cyclopropylmethoxy group may marginally improve stability due to its rigid structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
